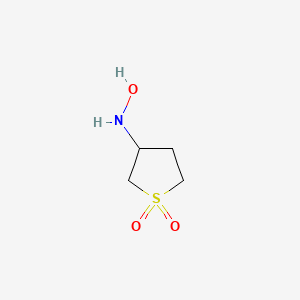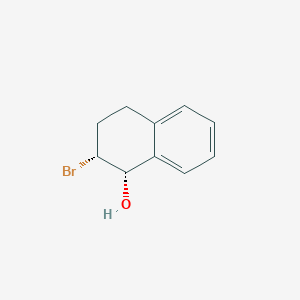
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
Vue d'ensemble
Description
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL, also known as (1S,2R)-2-bromo-1-tetralol, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is a chiral molecule, which means that it has two different mirror-image forms that have distinct biological properties.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-bromo-1-tetralol involves its interaction with the GPR55 receptor. When this compound binds to the receptor, it activates a signaling pathway that leads to the activation of several downstream targets. These targets include the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S,2R)-2-bromo-1-tetralol are still being studied. However, some studies have shown that this compound can reduce pain sensation in animal models of neuropathic pain. Additionally, (1S,2R)-2-bromo-1-tetralol has been shown to reduce inflammation in animal models of inflammatory bowel disease. These effects are thought to be mediated through the activation of the GPR55 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1S,2R)-2-bromo-1-tetralol in lab experiments is its high selectivity for the GPR55 receptor. This allows researchers to study the specific effects of GPR55 activation without interference from other receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for the study of (1S,2R)-2-bromo-1-tetralol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the biochemical and physiological effects of (1S,2R)-2-bromo-1-tetralol in different animal models of disease. Additionally, the potential therapeutic applications of this compound in human disease should be explored further. Finally, the development of more selective agonists for the GPR55 receptor may lead to the development of more effective treatments for chronic pain, inflammatory disorders, and cancer.
Applications De Recherche Scientifique
(1S,2R)-2-bromo-1-tetralol has been the subject of several scientific studies due to its potential therapeutic properties. One of the most promising applications of this compound is its ability to act as a selective agonist for the G protein-coupled receptor 55 (GPR55). GPR55 is a receptor that is involved in several physiological processes, including pain sensation, inflammation, and cancer cell growth. By selectively activating this receptor, (1S,2R)-2-bromo-1-tetralol may have potential as a treatment for chronic pain, inflammatory disorders, and cancer.
Propriétés
IUPAC Name |
(1S,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLLBSSGPSQQJY-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



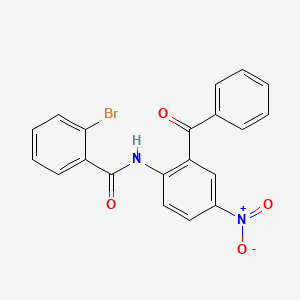
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B3264810.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B3264813.png)


![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-](/img/structure/B3264826.png)
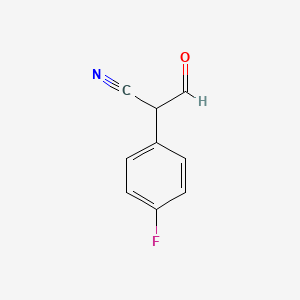
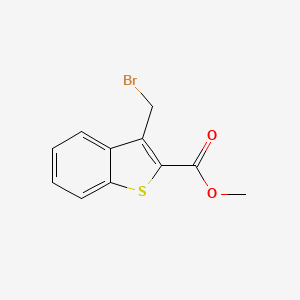


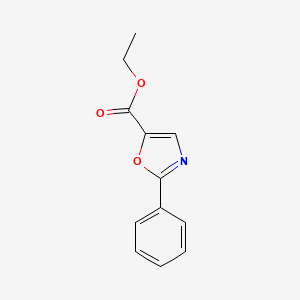

![2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B3264892.png)
